molecular formula C20H22N4O3 B2542973 N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-41-6

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2542973
CAS No.: 880811-41-6
M. Wt: 366.421
InChI Key: BIEJIAMKAANMMJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a complex organic compound that features a benzotriazine ring and a methoxyphenyl group

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazine ring, followed by the introduction of the hexanamide chain and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The benzotriazine ring and methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The benzotriazine ring and methoxyphenyl group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can be compared with other similar compounds, such as:

  • N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide
  • N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide These compounds share similar structural features but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific reactivity and potential applications, distinguish it from its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-27-16-12-10-15(11-13-16)21-19(25)9-3-2-6-14-24-20(26)17-7-4-5-8-18(17)22-23-24/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEJIAMKAANMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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